molecular formula C13H11N11 B12530395 3,5-Bis(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile

3,5-Bis(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile

Cat. No.: B12530395
M. Wt: 321.30 g/mol
InChI Key: NLEAVVUPSRQPGI-UHFFFAOYSA-N
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Description

3,5-Bis(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of two triazine rings attached to a central benzonitrile core. Triazine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile typically involves multi-step reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with the preparation of 4,6-diamino-1,3,5-triazine.

    Coupling Reaction: The 4,6-diamino-1,3,5-triazine is then coupled with benzonitrile under specific reaction conditions, such as the presence of a suitable catalyst and solvent.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The triazine rings can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Condensation Reactions: The amino groups can react with carbonyl compounds to form imines or other condensation products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and other electrophiles. Conditions often involve the use of a base and an appropriate solvent.

    Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, or other oxidizing and reducing agents are used under controlled conditions.

    Condensation Reactions: Reagents such as aldehydes or ketones are used, often in the presence of an acid or base catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while condensation reactions can produce imines or other nitrogen-containing compounds.

Scientific Research Applications

3,5-Bis(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,5-Bis(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets depend on the specific application and the derivative used.

Comparison with Similar Compounds

Similar Compounds

    4,6-Diamino-1,3,5-triazine: A simpler triazine derivative with similar chemical properties.

    2,4-Diamino-6-phenyl-1,3,5-triazine: Another triazine derivative with a phenyl group, used in various applications.

    1,3,5-Triazin-2(1H)-one, 4,6-diamino-: A triazine derivative with a different functional group, used in different contexts.

Uniqueness

3,5-Bis(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile is unique due to its dual triazine rings and benzonitrile core, which confer distinct chemical and physical properties. This structure allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C13H11N11

Molecular Weight

321.30 g/mol

IUPAC Name

3,5-bis(4,6-diamino-1,3,5-triazin-2-yl)benzonitrile

InChI

InChI=1S/C13H11N11/c14-4-5-1-6(8-19-10(15)23-11(16)20-8)3-7(2-5)9-21-12(17)24-13(18)22-9/h1-3H,(H4,15,16,19,20,23)(H4,17,18,21,22,24)

InChI Key

NLEAVVUPSRQPGI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C2=NC(=NC(=N2)N)N)C3=NC(=NC(=N3)N)N)C#N

Origin of Product

United States

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